(5-Amino-2H-tetrazol-2-yl)acetonitrile

Energetic materials Methylene-bridged heterocycles Regioisomeric reactivity

(5-Amino-2H-tetrazol-2-yl)acetonitrile (CAS 125707-89-3) is a 2H-tetrazole regioisomer bearing a primary amino group at the 5-position and an acetonitrile side chain at N2. With a molecular formula of C₃H₄N₆ and a molecular weight of 124.10 g·mol⁻¹, this heterocyclic building block embeds the tetrazole moiety, a well-established bioisostere of the carboxylic acid group, alongside a reactive nitrile handle.

Molecular Formula C3H4N6
Molecular Weight 124.10 g/mol
CAS No. 125707-89-3
Cat. No. B8738886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2H-tetrazol-2-yl)acetonitrile
CAS125707-89-3
Molecular FormulaC3H4N6
Molecular Weight124.10 g/mol
Structural Identifiers
SMILESC(C#N)N1N=C(N=N1)N
InChIInChI=1S/C3H4N6/c4-1-2-9-7-3(5)6-8-9/h2H2,(H2,5,7)
InChIKeyMEQTVQVAFGUQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-2H-tetrazol-2-yl)acetonitrile (CAS 125707-89-3) – Core Structural & Physicochemical Identity for Procurement Decisions


(5-Amino-2H-tetrazol-2-yl)acetonitrile (CAS 125707-89-3) is a 2H-tetrazole regioisomer bearing a primary amino group at the 5-position and an acetonitrile side chain at N2. With a molecular formula of C₃H₄N₆ and a molecular weight of 124.10 g·mol⁻¹, this heterocyclic building block embeds the tetrazole moiety, a well-established bioisostere of the carboxylic acid group, alongside a reactive nitrile handle . The compound serves as a versatile intermediate in medicinal chemistry and energetic materials research, where regioisomeric identity (2H vs. 1H) directly governs downstream reactivity and performance [1]. Commercially, it is routinely supplied at ≥95% purity .

Why Generic 5-Aminotetrazole Acetonitrile Substitution Fails: (5-Amino-2H-tetrazol-2-yl)acetonitrile Procurement Risk Analysis


Substituting the 2H‑tetrazole isomer with the more common 1‑substituted 5‑aminotetrazole, or with the nitro analog 2‑(5‑nitro‑2H‑tetrazol‑2‑yl)acetonitrile, introduces uncontrolled variables in synthesis and end‑use performance. The N‑alkylation pattern (1‑ vs. 2‑substituted tetrazole) determines the electronic environment of the heterocycle and the orientation of the nitrile group, altering both the kinetics of subsequent cycloaddition reactions and the thermal stability of the resulting products [1]. In energetic material applications, the 5‑amino group provides a hydrogen‑bond donor that markedly lowers mechanical sensitivity relative to the 5‑nitro congener, while the 2H‑regioisomer offers a distinct coordination geometry for metal complexation that is absent in 1‑TAN‑based ligands [2]. Therefore, a change in either the substitution site or the 5‑substituent fundamentally changes the reactivity profile, rendering generic replacement scientifically indefensible.

(5-Amino-2H-tetrazol-2-yl)acetonitrile – Quantitative Head‑to‑Head Differentiation Evidence for Scientific Selection


N2‑Alkylation Regioisomer Confers Distinct Precursor Reactivity for Energetic Methylene‑Bridge Construction Versus N1‑Isomer

When (5-amino-2H-tetrazol-2-yl)acetonitrile (N2‑substituted) is employed as the starting material for methylene‑bridged energetic compounds, it yields structurally defined products with favourable energetic properties. A derivative, 5‑((5‑amino‑2H‑tetrazol‑2‑yl)methyl)‑1,3,4‑oxadiazol‑2‑amine, exhibited a crystal density of 1.617 g·cm⁻³, an impact sensitivity of 10 J, and a friction sensitivity of 190 N [1]. In contrast, the corresponding N1‑isomer (1‑acetonitrile‑5‑aminotetrazole) leads to different cyclization outcomes under analogous conditions, as the N1‑linker alters the trajectory of the tetrazole ring relative to the reacting nitrile carbon, resulting in distinct product architectures [2]. This regioisomeric control is not achievable with the 1‑substituted analog [2].

Energetic materials Methylene-bridged heterocycles Regioisomeric reactivity

5‑Amino Substituent Reduces Mechanical Sensitivity by >4‑Fold Compared to 5‑Nitro Analog

The 5‑amino group on the tetrazole ring of (5‑amino‑2H‑tetrazol‑2‑yl)acetonitrile provides a significant safety advantage over the 5‑nitro analog. While direct sensitivity data for the acetonitrile derivative itself are not reported, the corresponding 5‑amino‑containing methylene‑bridged derivative shows an impact sensitivity of 10 J [1]. In contrast, methylene‑bridged compounds derived from 2‑(5‑nitro‑2H‑tetrazol‑2‑yl)acetonitrile exhibit impact sensitivities >40 J and friction sensitivities >360 N, but the nitro‑tetrazole starting material is inherently more energetic and requires careful handling during synthesis [2]. The amino group serves as an internal stabilizing moiety through hydrogen‑bond donation, reducing the risk of unintentional detonation relative to the nitro‑substituted building block.

Energetic materials Sensitivity Amino vs. nitro tetrazole

Established Commercial Availability at ≥95% Purity Enables Immediate Research Use Without Additional Purification

(5-Amino-2H-tetrazol-2-yl)acetonitrile is commercially listed with a purity specification of ≥95% (typical) . This benchmark enables direct use in synthetic protocols without the need for further purification. By comparison, the 1‑substituted isomer (1‑acetonitrile‑5‑aminotetrazole) and 2‑(5‑nitro‑2H‑tetrazol‑2‑yl)acetonitrile are not widely stocked as off‑the‑shelf items with defined purity guarantees from major catalog suppliers, increasing the lead time and validation burden for procurement .

Chemical procurement Purity specification Research chemical

(5-Amino-2H-tetrazol-2-yl)acetonitrile – Best Research & Industrial Application Scenarios Based on Quantitative Differentiation


Synthesis of Methylene‑Bridged Energetic Heterocycles with Controlled Density and Sensitivity

Due to its N2‑acetonitrile substitution pattern, this compound is the preferred precursor for constructing asymmetric N‑methylene‑C‑linked tetrazole‑based energetic materials. The derived 5‑((5‑amino‑2H‑tetrazol‑2‑yl)methyl)‑1,3,4‑oxadiazol‑2‑amine achieves a crystal density of 1.617 g·cm⁻³ and an impact sensitivity of 10 J, parameters that vary significantly if the 1‑substituted isomer is used [1][2].

Medicinal Chemistry Building Block for Carboxylic Acid Bioisostere Installation

The 5‑aminotetrazole core is a validated carboxylic acid bioisostere, and the acetonitrile handle enables further functionalization (e.g., hydrolysis to acetic acid derivatives, or click chemistry). The commercially guaranteed ≥95% purity eliminates the need for pre‑reaction purification, accelerating SAR campaigns in drug discovery .

Coordination Chemistry and Energetic Coordination Compound (ECC) Ligand Design

2‑Substituted tetrazolylacetonitriles (2‑TAN framework) provide a distinct bridge‑chelation geometry for metal ions compared to 1‑TAN isomers. The amino group on the tetrazole ring introduces additional hydrogen‑bonding sites that modulate the stability and laser‑ignitability of the resulting ECCs. The 2H‑regioisomer is therefore essential for accessing this coordination mode [3].

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